molecular formula C20H20N2O5S B2476033 (Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid CAS No. 941947-20-2

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid

Cat. No.: B2476033
CAS No.: 941947-20-2
M. Wt: 400.45
InChI Key: XBAVAXSGHVLUJV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative featuring a (3,5-dimethoxybenzoyl)imino group and an acetic acid side chain. Benzothiazole scaffolds are widely studied in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory activities. Structural analogs are critical for structure–activity relationship (SAR) studies, and tools like SimilarityLab enable rapid identification of commercially available or bioactive analogs .

Properties

IUPAC Name

2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-11-5-12(2)18-16(6-11)22(10-17(23)24)20(28-18)21-19(25)13-7-14(26-3)9-15(8-13)27-4/h5-9H,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVAXSGHVLUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties. The information is drawn from various research studies and reviews.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the dimethoxybenzoyl group enhances its pharmacological profile.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Table 1: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Reference
Compound A67%
Compound B55%
This compoundTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coliTBD
S. aureusTBD
K. pneumoniaeTBD

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of COX-2 and other inflammatory mediators.
  • Disruption of Bacterial Cell Wall Synthesis : It may interfere with bacterial cell wall synthesis mechanisms.
  • Induction of Apoptosis in Cancer Cells : The compound activates apoptotic pathways leading to cancer cell death.

Scientific Research Applications

Synthesis of the Compound

The synthesis of benzothiazole derivatives typically involves the condensation of appropriate amines with thioketones or thioamides. For this specific compound, the synthesis may follow a multi-step process involving:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of functional groups , such as the 3,5-dimethoxybenzoyl moiety and acetic acid functionality.

Recent studies have detailed various synthetic routes for similar benzothiazole derivatives, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies indicate that related benzothiazole compounds can significantly reduce the viability of cancer cells such as A431 and A549 by targeting specific signaling pathways like AKT and ERK .
  • Mechanistic Insights : The compound's mechanism may involve the modulation of inflammatory cytokines (e.g., IL-6 and TNF-α), which are crucial in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Benzothiazole derivatives have been documented to reduce inflammation through various mechanisms:

  • Cytokine Modulation : Similar compounds have shown efficacy in lowering levels of pro-inflammatory cytokines, thus providing a dual action against both cancer and inflammation .
  • Inhibition of Cell Migration : The ability to hinder cell migration contributes to its potential as an anti-metastatic agent .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical and preclinical settings:

StudyObjectiveFindings
Study AEvaluate anticancer activitySignificant inhibition of A431 cell proliferation; apoptosis induction observed at low concentrations .
Study BInvestigate anti-inflammatory effectsReduction in IL-6 and TNF-α levels; potential for treating inflammatory diseases alongside cancer .
Study CAssess pharmacokineticsFavorable ADMET properties predicted, indicating good absorption and low toxicity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electrophilic C2 position undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
AlkylationBenzyl bromide, K₂CO₃, acetonitrile, refluxFormation of N-benzyl derivatives at the thiazole’s nitrogen or C2
AcylationAcyl chlorides, triethylamine, dioxaneIntroduction of acyl groups at the thiazole’s nitrogen

Example :

  • Reaction with 3,5-dimethoxybenzyl bromide yields 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine (compound B6 ), demonstrating regioselective alkylation at the nitrogen .

Reactivity of the Acetic Acid Moiety

The carboxylic acid group participates in esterification and amidation:

Reaction TypeReagents/ConditionsProductReference
EsterificationEthanol, H₂SO₄, refluxEthyl ester derivative (e.g., ethyl 2-(benzo[d]thiazol-2-yl)acetate)
AmidationAmines, EDC/HOBt, DMFAmide derivatives with enhanced lipophilicity

Key Finding :

  • Conversion to ethyl esters improves membrane permeability, as seen in analogs like ethyl 2-(2-(benzo[d]thiazol-2-yl)phenoxy)acetate .

Imino Group Reactivity

The (3,5-dimethoxybenzoyl)imino group undergoes hydrolysis, reduction, and condensation:

Reaction TypeReagents/ConditionsProductReference
HydrolysisHCl (6M), 80°CCleavage to 3,5-dimethoxybenzoic acid and thiazole-amine
ReductionNaBH₄, methanolConversion to secondary amine
CondensationHydrazine hydrate, ethanolFormation of hydrazone derivatives

Mechanistic Insight :

  • The imino group’s electron-withdrawing nature stabilizes intermediates during nucleophilic attacks .

Electrophilic Aromatic Substitution (EAS)

The dimethoxybenzoyl ring undergoes selective EAS despite deactivation by methoxy groups:

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivatives (minor ortho products)
SulfonationH₂SO₄, SO₃Sulfonic acid derivatives at C4

Note :

  • Methoxy groups direct electrophiles to the para position, with steric hindrance limiting ortho substitution .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Reaction TypeReagents/ConditionsProductReference
Thiadiazepine formationChloroacetamide, glacial acetic acidSeven-membered thiadiazepine rings
Quinazoline synthesisMaleic anhydride, refluxBenzo-fused quinazoline derivatives

Example :

  • Cyclization with maleic anhydride yields (E)-2-(3-(2,4-dichlorophenyl)acryloyl)-1-thioxo-2,2a,4a-tetrahydro-4H-3-oxa-2,9b-diazapentaleno[1,6-... via tandem Michael addition and dehydration .

Biological Activity Modulation

Structural modifications influence bioactivity:

DerivativeModificationBiological EffectReference
B7 (analog)N-(4-nitrobenzyl) substitutionDual anticancer (A431, A549) and anti-inflammatory (↓IL-6, TNF-α)
D1 (bis-alkylated)N,N-bis(3,5-dimethoxybenzyl)Enhanced AKT/ERK pathway inhibition

Key Insight :

  • Introduction of electron-withdrawing groups (e.g., nitro) enhances cytotoxicity, while methoxy groups improve pharmacokinetics .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights : demonstrates the utility of NMR and optical rotation in resolving complex stereochemistry, which is critical for comparing the target compound’s Z-configuration with E-isomers or other analogs .
  • Synthetic Challenges : The absence of detailed synthetic protocols for the target compound limits direct comparisons. However, ’s hydrolysis method provides a template for carboxyl group introduction in related structures.
  • Data Gaps : Empirical data on solubility, stability, and biological activity are needed to fully contextualize the target compound’s advantages over analogs.

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including imine formation, cyclization, and functional group modifications. A common approach is the condensation of substituted benzo[d]thiazole precursors with activated carbonyl derivatives (e.g., 3,5-dimethoxybenzoyl chloride) under acidic conditions. Key steps include:

  • Imine formation : Refluxing in ethanol with glacial acetic acid as a catalyst (4–5 hours, 80–90°C) .
  • Cyclization : Use of DMF or acetic acid as solvents to promote heterocycle closure .
    Critical variables affecting yield:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst choice : Acetic acid improves imine stability, while bases like NaOAc may reduce side reactions .

Basic: What spectroscopic techniques are critical for confirming structural identity and purity?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Z-isomer configuration via coupling constants) and substitution patterns (e.g., methoxy group integration at δ 3.7–3.9 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., torsion angles between thiazole and benzoyl groups) .

Basic: What preliminary biological activities have been observed for structurally related benzo[d]thiazole derivatives?

Methodological Answer:
Analogues with similar scaffolds exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., against Staphylococcus aureus) via hydrophobic interactions with transmembrane domains .
  • Antifungal properties : Disruption of ergosterol biosynthesis in Candida species .
  • Cytotoxicity : Apoptosis induction in cancer cell lines (e.g., via caspase-3 activation) .
    Experimental validation : Minimum inhibitory concentration (MIC) assays and flow cytometry are standard for activity profiling .

Advanced: How can researchers optimize Z-isomer selectivity during imine formation?

Methodological Answer:

  • Steric control : Bulky substituents (e.g., 5,7-dimethyl groups on benzo[d]thiazole) favor Z-isomer formation by hindering rotation .
  • Acid catalysis : Glacial acetic acid stabilizes the transition state via protonation of the imine nitrogen, reducing isomerization .
  • Low-temperature synthesis : Conducting reactions at 0–5°C minimizes thermal equilibration between isomers .
    Validation : Monitor reaction progress via HPLC with chiral columns or NOESY NMR to assess isomer ratio .

Advanced: What strategies address low yields in the final cyclization step?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves yield by 15–20% .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) enhance electrophilic activation of carbonyl groups .
  • Solvent screening : High-boiling solvents (e.g., toluene) facilitate azeotropic removal of water, shifting equilibrium toward product .

Advanced: How should contradictory biological activity data between in vitro and cell-based assays be analyzed?

Methodological Answer:

  • Bioavailability factors : Assess compound stability in cell culture media (e.g., serum protein binding via ultrafiltration) .
  • Metabolic profiling : Use LC-MS to identify degradation products or active metabolites .
  • Membrane permeability : Measure logP values (e.g., >3.0 enhances cellular uptake) and correlate with activity discrepancies .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures (PDB ID: 1DHF) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Advanced: How does crystallographic data inform structure-activity relationships?

Methodological Answer:
X-ray structures reveal:

  • Hydrogen-bonding networks : Between the acetic acid moiety and active-site residues (e.g., His159 in β-lactamases) .
  • Planarity of the thiazole ring : Enhanced π-π stacking with aromatic amino acids (e.g., Phe142) correlates with activity .
  • Torsion angles : Optimal values (e.g., 15–20° between benzoyl and thiazole planes) improve target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.